molecular formula C16H18N4S B7751848 4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B7751848
M. Wt: 298.4 g/mol
InChI Key: UCZLHLUZKFRTNX-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a diethylamino group, a methylsulfanyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino, methylsulfanyl, phenyl, and carbonitrile groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The diethylamino and methylsulfanyl groups may play a role in binding to these targets, while the phenyl and carbonitrile groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-(diethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-4-20(5-2)15-13(11-17)14(18-16(19-15)21-3)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZLHLUZKFRTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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